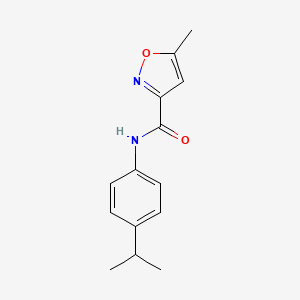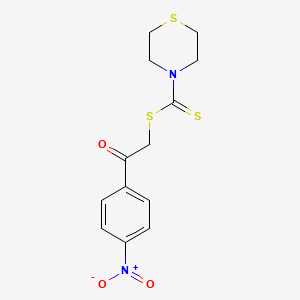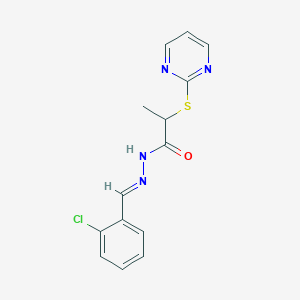
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, also known as EF-125, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Mechanism of Action
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer progression. Additionally, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been found to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in neurodegeneration.
Biochemical and Physiological Effects:
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has several advantages for laboratory experiments, including its synthetic accessibility, high purity, and stability. However, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
Future research on (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, as well as its potential side effects and toxicity in vivo. Finally, the development of more efficient synthesis methods and drug delivery systems could enhance the therapeutic potential of (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone.
Synthesis Methods
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with 2-methyl-3-hydroxybenzaldehyde, followed by cyclization and methylation. This method has been reported in a study published in the Journal of Organic Chemistry in 2014.
Scientific Research Applications
(4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In a study published in the European Journal of Medicinal Chemistry in 2019, (4-chlorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone was found to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo.
properties
IUPAC Name |
(4-chlorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJUMXBPOLCXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-({[(4-nitrobenzyl)oxy]carbonyl}imino)diacetic acid](/img/structure/B5847416.png)
![7-nitro-1,3-benzodioxole-5-carbaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5847422.png)
![3-[4-(2-furoyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5847430.png)




![4-methyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B5847457.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5847460.png)



![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)
![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)